METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .Scientific Research Applications
ChEMBL Database Overview : ChEMBL is a comprehensive database containing information about bioactive compounds with drug-like properties. It includes data on binding, functional, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, curated and standardized from primary literature for broad applications in chemical biology and drug discovery (Gaulton et al., 2011).
Database Expansion and Features : Since its inception, ChEMBL has expanded to include new sources of bioactivity data, such as data from neglected disease screening, crop protection, drug metabolism, and disposition data, as well as bioactivity data from patents. The database has been enhanced with annotations using ontologies, inclusion of targets and indications for clinical candidates, and metabolic pathways for drugs (Gaulton et al., 2016).
Web Services for ChEMBL : The ChEMBL web services provide programmatic access to the database, enabling the integration of ChEMBL data into applications and workflows relevant to drug discovery and chemical biology. These services facilitate access to extensive data and cheminformatics methods, enhancing the utility of ChEMBL in scientific research (Davies et al., 2015).
Data Update and Accessibility : The database has undergone continuous updates, including more comprehensive tracking of compounds through clinical development, a richer data model for representing drug targets, and methods for identifying reliable data. ChEMBL's accessibility has been improved with a new Resource Description Framework format (Bento et al., 2013).
Direct Deposition of Bioassay Data : ChEMBL has implemented a new data deposition system allowing the updating of datasets and deposition of supplementary data, alongside a redesigned web interface with enhanced search and filtering capabilities (Mendez et al., 2018).
Broader Applicability in Research Fields : Originally focused on human health research, ChEMBL has broadened its applicability to include data relevant to other fields like crop protection research, demonstrating its versatility in various scientific disciplines (Gaulton et al., 2015).
Data Curation and Mining for Drug Discovery : ChEMBL's value in drug design and discovery tasks is highlighted by its extensive collection of small-molecule SAR data and its searchable database, linking biochemical and chemical information for over 700,000 compounds and more than 3 million bioactivity records (Bellis et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c1-34-22(32)16-4-2-3-5-17(16)25-20(31)13-30-23(33)28-10-11-29-19(21(28)27-30)12-18(26-29)14-6-8-15(24)9-7-14/h2-12H,13H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPVWBZVKCYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.